molecular formula C4H6N2S2 B155531 2-Methyl-5-(methylsulfanyl)-1,3,4-thiadiazole CAS No. 1925-78-6

2-Methyl-5-(methylsulfanyl)-1,3,4-thiadiazole

Cat. No.: B155531
CAS No.: 1925-78-6
M. Wt: 146.2 g/mol
InChI Key: NEKCOKJRDOPRSK-UHFFFAOYSA-N
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Description

2-Methyl-5-(methylsulfanyl)-1,3,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its structure

Scientific Research Applications

2-Methyl-5-(methylsulfanyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(methylsulfanyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with methyl iodide, followed by cyclization with phosphorus oxychloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(methylsulfanyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiadiazole ring, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol, thioether derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(methylsulfanyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In medicinal applications, it may interact with cellular receptors and enzymes, modulating signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(methylsulfanyl)furan
  • 2-Methyl-5-(methylsulfanyl)benzoxazole
  • 2-Methyl-5-(methylsulfanyl)pyrimidine

Uniqueness

2-Methyl-5-(methylsulfanyl)-1,3,4-thiadiazole is unique due to its thiadiazole ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its sulfur and nitrogen atoms contribute to its ability to participate in diverse chemical reactions and interact with biological targets, making it a versatile compound in various applications.

Properties

IUPAC Name

2-methyl-5-methylsulfanyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S2/c1-3-5-6-4(7-2)8-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKCOKJRDOPRSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1925-78-6
Record name 2-methyl-5-(methylsulfanyl)-1,3,4-thiadiazole
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